

# Application Notes and Protocols for $[^{18}\text{F}]$ Fluoroiodomethane in PET Radiosynthesis

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## Compound of Interest

Compound Name: Fluoroiodomethane

Cat. No.: B1339756

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These application notes provide a comprehensive overview and detailed protocols for the use of  $[^{18}\text{F}]$ fluoroiodomethane ( $[^{18}\text{F}]\text{CH}_2\text{I}$ ) as a versatile precursor for introducing the  $[^{18}\text{F}]$ fluoromethyl group in Positron Emission Tomography (PET) radiolabeling.

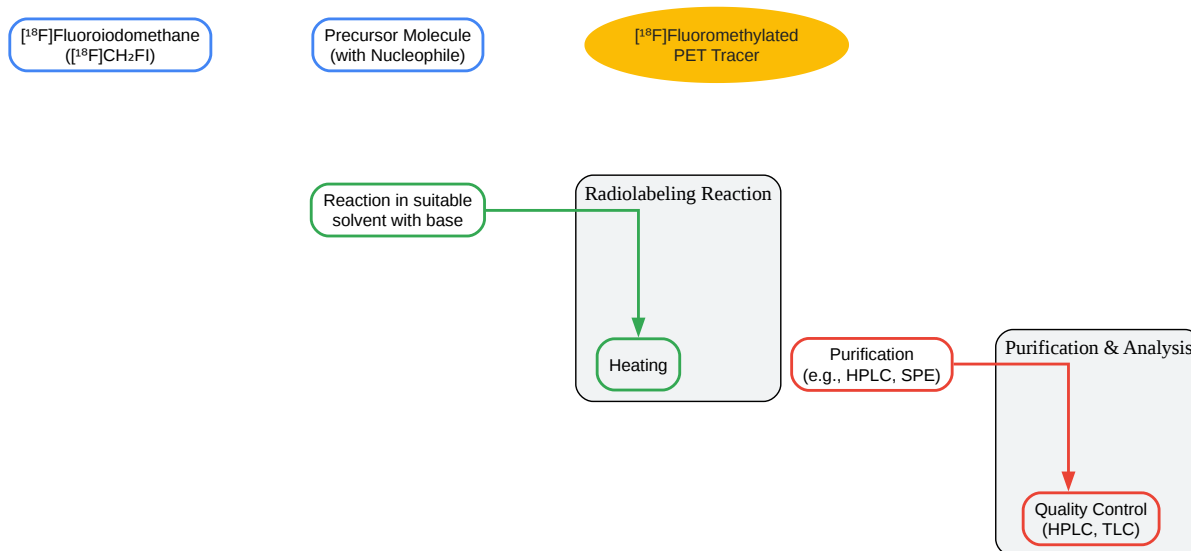
## Introduction

$[^{18}\text{F}]$ Fluoroiodomethane is a valuable radiolabeling synthon for the efficient incorporation of fluorine-18 into a wide range of biologically active molecules. Its primary application lies in the  $[^{18}\text{F}]$ fluoromethylation of various functional groups, including amines, phenols, thiols, and carboxylic acids. The relatively straightforward synthesis of  $[^{18}\text{F}]$ fluoroiodomethane and its reactivity make it an attractive choice for the development of novel PET tracers.

## Synthesis of $[^{18}\text{F}]$ Fluoroiodomethane

The synthesis of  $[^{18}\text{F}]$ fluoroiodomethane is achieved through a nucleophilic substitution reaction on diiodomethane using  $[^{18}\text{F}]$ fluoride. The overall synthesis and purification can be accomplished rapidly, typically within 15 minutes.

## Synthesis Workflow



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